molecular formula C16H17N5O B2805197 6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one CAS No. 882231-37-0

6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one

Cat. No.: B2805197
CAS No.: 882231-37-0
M. Wt: 295.34 g/mol
InChI Key: XIJOBJBWOPBBNG-UHFFFAOYSA-N
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Description

6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antiviral Activity : Derivatives of this compound have been synthesized and evaluated for their antiviral activities, particularly against herpes simplex virus type-1. Compounds such as 3-(4-methylphenyl)-5-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole and others showed significant antiviral activity in vitro (Tantawy et al., 2012).
  • Anticancer and Anti-Inflammatory Agents : Synthesis of novel pyrazole derivatives, including those containing pyrazolo[4,3-d]-pyrimidine structures, have demonstrated promising anticancer and anti-inflammatory properties. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and displayed significant antimicrobial activity (Hafez et al., 2016).
  • Antimicrobial Activity : Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives have been synthesized and shown potent antimicrobial activity. This research highlights the compound's potential in developing new antimicrobial agents (Shamroukh et al., 2007).

Chemical Synthesis and Characterization

  • Synthetic Routes : The chemical compound and its derivatives are synthesized through various routes, including Claisen-Schmidt condensation, which serves as a foundation for constructing different heterocyclic rings. These synthetic pathways are critical for developing novel compounds with potential therapeutic applications (Tantawy et al., 2012).
  • Characterization and Evaluation : New series of pyrazole derivatives have been characterized by physical constants, IR, 1H NMR, mass spectra, and elemental analyses. Their in vitro biological studies include antibacterial, antifungal, and antitubercular activities, showcasing the diverse applications of these compounds in medicinal chemistry (Mistry et al., 2012).

Properties

IUPAC Name

4-methyl-2-[3-methyl-5-(4-methylanilino)pyrazol-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10-4-6-13(7-5-10)18-14-8-12(3)20-21(14)16-17-11(2)9-15(22)19-16/h4-9,18H,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJOBJBWOPBBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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